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Foundational

3-Bromo-4-chloro-5-methylphenol physical and chemical properties

An In-depth Technical Guide to 3-Bromo-4-chloro-5-methylphenol Introduction 3-Bromo-4-chloro-5-methylphenol is a halogenated aromatic organic compound. As a substituted phenol, its chemical behavior is governed by the in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Bromo-4-chloro-5-methylphenol

Introduction

3-Bromo-4-chloro-5-methylphenol is a halogenated aromatic organic compound. As a substituted phenol, its chemical behavior is governed by the interplay of the hydroxyl (-OH), methyl (-CH₃), bromine (-Br), and chlorine (-Cl) functional groups attached to the benzene ring. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic approach, and essential safety information, tailored for professionals in chemical research and drug development. While this compound is primarily available as a research chemical or building block, its structural motifs are common in biocidal agents and pharmaceutical intermediates.[1][2][3] Understanding its properties is crucial for its effective use in synthetic applications.

Chemical Structure and Identification

The molecular structure of 3-Bromo-4-chloro-5-methylphenol is fundamental to all its properties. The substitution pattern on the phenol ring dictates its electronic and steric characteristics.

G start 3-Methylphenol (m-Cresol) step1 Chlorination start->step1 Cl₂, AcOH intermediate1 4-Chloro-3-methylphenol step1->intermediate1 step2 Bromination intermediate1->step2 Br₂, Solvent product 3-Bromo-4-chloro- 5-methylphenol step2->product

Caption: Proposed two-step synthesis of 3-Bromo-4-chloro-5-methylphenol.

Rationale for the Proposed Pathway:
  • Starting Material : 3-methylphenol is an inexpensive and commercially available starting material.

  • Step 1: Chlorination : The hydroxyl and methyl groups are both ortho-, para- directing. The position para to the hydroxyl group (position 4) is sterically accessible and electronically activated, making it the most likely site for the initial chlorination, yielding 4-chloro-3-methylphenol. [4][5]3. Step 2: Bromination : In 4-chloro-3-methylphenol, the remaining open positions ortho to the powerfully activating hydroxyl group are positions 2 and 6 (equivalent to 5 in the target molecule's numbering system). Bromination would be expected to occur at one of these sites. Directing effects would favor substitution at the position meta to the deactivating chlorine, leading to the desired 3-bromo-4-chloro-5-methylphenol product.

Representative Experimental Protocol: Bromination

The following is a general, representative protocol for the bromination of a substituted phenol. Note: This protocol has not been optimized for this specific substrate and should be adapted and tested on a small scale.

  • Dissolution : Dissolve 1.0 equivalent of 4-chloro-3-methylphenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent like dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling : Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromine Addition : Slowly add 1.0 equivalent of bromine (Br₂), either neat or dissolved in the same solvent, to the stirred solution via the addition funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • Reaction : Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching : Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any unreacted bromine.

  • Extraction : Transfer the mixture to a separatory funnel. If a water-immiscible solvent was used, add water and extract the product into an organic layer (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-Bromo-4-chloro-5-methylphenol.

Potential Applications

While specific applications for 3-Bromo-4-chloro-5-methylphenol are not well-documented, its structure as a halogenated phenol suggests potential utility in several areas of research and development:

  • Agrochemicals : Substituted phenols are common motifs in herbicides and fungicides. This compound could be investigated for potential biocidal activity.

  • Pharmaceutical Intermediates : Halogenated aromatic rings are versatile handles for further chemical modification, particularly through metal-catalyzed cross-coupling reactions. This compound could serve as a building block for the synthesis of more complex molecules with potential therapeutic value. [6]* Antiseptics and Disinfectants : Many chlorinated and brominated phenols exhibit antimicrobial properties. For example, the related compound 4-chloro-3-methylphenol is used as an antiseptic and preservative. [4][7]

Safety and Handling

No specific safety data sheet (SDS) for 3-Bromo-4-chloro-5-methylphenol is readily available. Therefore, its handling should be guided by the data for structurally similar compounds, such as 3-bromo-5-chlorophenol and other halogenated phenols. [8]It should be treated as a hazardous substance.

Assumed Hazards:

  • Acute Toxicity : Likely harmful if swallowed, inhaled, or in contact with skin. [9][10]* Skin and Eye Irritation : Expected to cause skin irritation and serious eye irritation. [8][10][11]* Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or vapor. [11]

Recommended Safe Handling Protocol
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use. [11] * Body Protection : Wear a laboratory coat.

  • Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Spill Response : In case of a spill, avoid generating dust. Evacuate the area. Collect the spilled material using a method that does not disperse dust (e.g., wet wipe or HEPA-filtered vacuum) and place it in a sealed container for disposal. [12]5. Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [9]6. Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. [12]

References

  • PubChem. (n.d.). 3-Bromo-4-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). 3-bromo-4-chloro-5-methylphenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Organic Chemistry Aromatic synthesis. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4′-Hydroxy-5,6,7,8-tetramethoxyflavone. Retrieved from [Link]

  • PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-chloro-2-methylphenol (C7H6BrClO). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-3-methylphenol. Retrieved from [Link]

  • Chemsrc. (2025). 3-Bromo-5-methylphenol | CAS#:74204-00-5. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735023A - Method for preparing 3-bromo-5-chlorophenol.
  • YouTube. (2018). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. Retrieved from [Link]

  • Go Molecules. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1,2,2,3,4,5,5,5-Decafluoropentane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole.... Retrieved from [Link]

  • The Good Scents Company. (n.d.). 8-ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethyl cyclopenta(g)-2-benzopyran. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-chloro-3-methyl phenol. Retrieved from [Link]

Sources

Exploratory

Exact Mass and Molecular Weight of 3-Bromo-4-chloro-5-methylphenol: A Technical Guide to Halogenated Phenol Mass Spectrometry

Executive Summary In the fields of exposomics, environmental monitoring, and drug development, the accurate identification of halogenated phenolic compounds relies heavily on high-resolution analytical techniques. This w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of exposomics, environmental monitoring, and drug development, the accurate identification of halogenated phenolic compounds relies heavily on high-resolution analytical techniques. This whitepaper provides an in-depth technical analysis of 3-Bromo-4-chloro-5-methylphenol (CAS: 1781520-34-0). As a Senior Application Scientist, I have structured this guide to delineate the critical differences between its molecular weight and exact mass, and to provide self-validating experimental protocols for its detection using both Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Stoichiometric Foundations: Molecular Weight vs. Exact Mass

When analyzing complex halogenated compounds like 3-Bromo-4-chloro-5-methylphenol, distinguishing between molecular weight and exact mass is not merely a semantic exercise—it dictates the choice of mass spectrometry instrumentation[1].

  • Molecular Weight (221.48 g/mol ): This is the bulk average mass calculated using standard atomic weights, which account for the natural abundance of all isotopes[1],[2]. It is primarily used for macroscopic stoichiometric calculations, such as preparing molar solutions.

  • Exact Mass (219.92906 Da): Also known as the monoisotopic mass, this is calculated using the mass of the most abundant, lowest-mass isotopes ( 12 C, 1 H, 79 Br, 35 Cl, 16 O)[1]. High-Resolution Mass Spectrometry (HRMS) relies exclusively on exact mass to differentiate isobaric interferences and accurately assign chemical formulas[3].

Table 1: Quantitative Data on Mass and Stoichiometry
PropertyValueDerivation / Causality
Molecular Formula C 7​ H 6​ BrClOBase stoichiometry[1].
Molecular Weight 221.48 g/mol Calculated via average isotopic abundances (e.g., Cl = 35.45, Br = 79.90)[1].
Exact Mass (Monoisotopic) 219.92906 DaCalculated using exact masses of 12 C, 1 H, 79 Br, 35 Cl, 16 O[1].
XLogP3 2.4Indicates moderate lipophilicity, governing reversed-phase chromatographic retention[1].

Analytical Workflows: The Causality of Technique Selection

The presence of both chlorine and bromine in 3-Bromo-4-chloro-5-methylphenol creates a highly distinct isotopic signature (M, M+2, M+4 peaks)[3]. The selection of the analytical pathway depends on the matrix and the required sensitivity:

  • LC-HRMS Pathway: Phenols are weak acids. In an electrospray ionization (ESI) source operated in negative mode, the hydroxyl group readily donates a proton to form a highly stable phenoxide ion ([M-H] )[4]. This allows for direct analysis without derivatization.

  • GC-MS Pathway: Underivatized phenols contain an active hydrogen that interacts strongly with the silanol groups on GC columns, causing severe peak tailing and thermal degradation[5],[6]. Therefore, derivatization is a mandatory causal step to replace the active hydrogen with a non-polar group, ensuring volatility and sharp peak shapes.

Self-Validating Experimental Protocols

Protocol A: Direct Analysis via LC-HRMS

Causality: ESI- is utilized because the electron-withdrawing halogens (Cl, Br) stabilize the negative charge on the phenoxide ion, yielding exceptional sensitivity[4],[3].

  • Step 1: Sample Preparation: Extract the analyte using Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent. Elute with methanol and reconstitute in a 50:50 Water/Acetonitrile mixture.

  • Step 2: Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (100 × 2.0 mm, 3 µm)[3]. Utilize a gradient elution of Water (with 0.1% Formic Acid to maintain peak shape) and Acetonitrile.

  • Step 3: Ionization & Detection: Operate the Orbitrap or TOF mass spectrometer in ESI- mode. Set the MS1 scan range to 50–1000 Da to capture the full isotopic envelope[3].

  • Step 4: Self-Validation System:

    • Validation Check 1 (Mass Accuracy): The mass error between the theoretical exact mass of the [M-H] ion (m/z 218.921) and the observed mass must be < 5 ppm.

    • Validation Check 2 (Isotopic Fidelity): The intensity ratio of the M, M+2, and M+4 peaks must mathematically align with the theoretical 1Cl/1Br isotopic distribution curve[3].

Protocol B: Derivatization and Analysis via GC-MS

Causality: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to replace the polar active hydrogen of the phenol with a non-polar trimethylsilyl (TMS) group, preventing column adsorption and increasing thermal stability[5].

  • Step 1: Liquid-Liquid Extraction & Drying: Extract the aqueous sample with dichloromethane[6]. Pass the organic layer through anhydrous sodium sulfate. Causality: Residual water will rapidly hydrolyze and quench the BSTFA reagent[5].

  • Step 2: Derivatization: Add 50 µL of BSTFA to the dried extract. Incubate at 60°C for 30 minutes to drive the silylation reaction to completion[5].

  • Step 3: GC Separation: Inject 1 µL (splitless mode) into a GC equipped with a 5% diphenyl/95% dimethyl polysiloxane capillary column.

  • Step 4: Self-Validation System:

    • Validation Check 1 (Derivatization Efficiency): The presence of the derivatized molecular ion [M-TMS] + confirms successful silylation.

    • Validation Check 2 (Retention Index): The retention time must match a known analytical standard spiked with an isotopically labeled internal standard to rule out matrix-induced retention shifts.

Data Presentation: Analytical Parameters

Table 2: Comparison of GC-MS and LC-HRMS Parameters for Halogenated Phenols
ParameterLC-HRMS PathwayGC-MS Pathway
Target Analyte State Native (Underivatized)Derivatized (Silylated)[5]
Ionization Source ESI (Negative Mode)[4]EI (Electron Ionization at 70 eV)
Primary Monitored Ion [M-H] (m/z 218.921)[M-TMS] + or specific fragmented ions
Mass Resolution High (Orbitrap/TOF)[3]Nominal (Quadrupole)
Primary Application Exposome screening, exact mass IDTargeted quantification, volatile analysis

Workflow Visualization

The following diagram illustrates the logical divergence in analytical workflows based on the physical chemistry of the target molecule.

Workflow Start 3-Bromo-4-chloro-5-methylphenol (C7H6BrClO) Split Analytical Pathway Start->Split GC GC-MS Pathway (Derivatization Required) Split->GC Volatile Analysis LC LC-HRMS Pathway (Direct Analysis) Split->LC High-Res Mass Deriv Silylation (BSTFA) Replaces Active H with TMS GC->Deriv IonLC Electrospray Ionization (ESI-) Forms [M-H]- Phenoxide Ion LC->IonLC IonGC Electron Ionization (EI) Fragmentation Analysis Deriv->IonGC Mass Exact Mass Determination (m/z 219.929) IonGC->Mass Iso Isotopic Profiling Extracts M, M+2, M+4 Peaks IonLC->Iso Iso->Mass

Workflow for exact mass determination of halogenated phenols via GC-MS and LC-HRMS.

References

  • PubChem. "3-Bromo-4-chloro-5-methylphenol | C7H6BrClO | CID 84788273". National Institutes of Health (NIH). URL:[Link]

  • MDPI. "Advanced Analytical Approaches for Phenolic Compounds in Groundwater: A PRISMA Systematic Review". Water. URL:[Link]

  • Oxford University Press. "Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs) in Blood Plasma by High-Performance Liquid Chromatography". Journal of Analytical Toxicology. URL:[Link]

  • ACS Publications. "Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing". Analytical Chemistry. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Melting Point Determination of 3-Bromo-4-chloro-5-methylphenol: A Comprehensive Analytical Guide

Executive Summary In the landscape of modern drug discovery and advanced materials science, multi-halogenated phenols serve as critical structural motifs and synthetic intermediates. 3-Bromo-4-chloro-5-methylphenol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, multi-halogenated phenols serve as critical structural motifs and synthetic intermediates. 3-Bromo-4-chloro-5-methylphenol (CAS:) is a highly specialized, asymmetrically substituted aromatic compound[1]. Due to its novelty in early-stage pharmaceutical pipelines, empirical thermodynamic literature is sparse.

As a Senior Application Scientist, I have designed this whitepaper to bridge that gap. This guide establishes the predictive structural thermodynamics of 3-Bromo-4-chloro-5-methylphenol and provides the definitive, self-validating analytical protocols—specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—required to empirically determine its melting point and thermal stability profile[2][3].

Structural Thermodynamics & Predictive Profiling

The thermodynamic stability and melting point ( Tm​ ) of a compound are directly dictated by its crystal lattice energy and intermolecular forces. For 3-Bromo-4-chloro-5-methylphenol (Molecular Weight: 221.48 g/mol )[1][4], the thermal profile is governed by a complex interplay of steric hindrance and inductive effects:

  • Hydrogen Bonding (C1 -OH): The phenolic hydroxyl group is the primary driver of intermolecular lattice formation.

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative chlorine (C4) and bromine (C3) atoms withdraw electron density from the aromatic ring. This increases the acidity of the phenolic -OH, strengthening intermolecular hydrogen bonds and elevating the melting point.

  • Steric Bulk & Polarizability: The large atomic radius of bromine introduces significant London dispersion forces. However, the asymmetric 3,4,5-substitution pattern slightly disrupts optimal crystal packing symmetry compared to purely symmetric halogenated phenols.

  • Electron Donation (+I Effect): The methyl group (C5) provides mild electron donation, counteracting some of the halogen withdrawal, while adding to the overall molecular volume.

Predictive Thermodynamic Modeling

To establish a baseline for our empirical protocols, we must predict the expected thermal behavior by comparing it to known structural analogs. While basic[5], the addition of halogens increases this significantly. For instance,[6], and[7]. Given the heavy multi-halogenation and increased molecular weight of 3-Bromo-4-chloro-5-methylphenol, predictive QSPR (Quantitative Structure-Property Relationship) models place its melting point substantially higher.

Table 1: Physicochemical & Predictive Thermodynamic Parameters

ParameterValue / Predictive EstimateScientific Rationale
Molecular Formula C7H6BrClOBase structure[1].
Molecular Weight 221.48 g/mol High mass increases London dispersion forces[1].
Predictive Melting Point ( Tm​ ) 85°C – 105°CDriven by strong H-bonding and heavy halogen polarizability, offset slightly by asymmetric packing.
Predictive Boiling Point ( Tb​ ) 240°C – 260°CHigh energy required to break the dense liquid-phase halogen interactions.
Oxidative Stability HighHalogen electron withdrawal deactivates the ring toward electrophilic oxidative degradation.

Causal Relationship of Molecular Substituents

Structure cluster_0 Substituent Effects on Phenol Ring Br C3: Bromo Group (Steric Bulk & Dispersion) Lattice Crystal Lattice Energy (Elevates Melting Point) Br->Lattice Cl C4: Chloro Group (-I Inductive Effect) OH C1: Phenolic OH (Hydrogen Bonding) Cl->OH Increases Acidity Stability Oxidative Stability (Resistance to Degradation) Cl->Stability Me C5: Methyl Group (+I Inductive Effect) Me->Lattice OH->Lattice

Fig 2. Causal relationship between molecular substituents and thermodynamic properties.

Empirical Determination Workflows (Self-Validating Protocols)

To move from predictive models to empirical certainty, we must execute a self-validating thermal analysis workflow. A standalone melting point apparatus is insufficient for novel halogenated compounds due to the risk of sublimation or concurrent decomposition. We rely on the orthogonal validation of[2].

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point ( Tm​ )

Objective: Determine the precise onset of melting and the enthalpy of fusion ( ΔHf​ ).

  • Step 1: Sample Preparation (Causality: Preventing Sublimation Artifacts)

    • Weigh exactly 2.0 to 5.0 mg of 3-Bromo-4-chloro-5-methylphenol into a hermetic aluminum pan .

    • Why hermetic? Halogenated phenols possess notable vapor pressures even below their melting points. If an open or standard crimped pan is used, the compound may sublime. The endothermic heat of vaporization will overlap with the heat of fusion, artificially broadening the melting peak and rendering the ΔHf​ calculation invalid.

  • Step 2: Purge Gas Configuration

    • Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. This ensures uniform heat transfer from the furnace to the sample sensor and prevents moisture condensation at sub-ambient starting temperatures.

  • Step 3: Thermal Programming (Causality: Thermal Equilibrium)

    • Equilibrate at 20°C for 5 minutes.

    • Ramp at 5°C/min to 150°C.

    • Why a slow ramp? Standard 10°C/min ramps can cause thermal lag in the sample, pushing the apparent melting point higher than reality. A 5°C/min rate ensures thermal equilibrium, allowing for a highly accurate calculation of the extrapolated onset temperature ( Tonset​ ), which is the true thermodynamic melting point.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability ( Td​ )

Objective: Determine the decomposition temperature ( Td​ ) and validate that the DSC melting peak is a pure phase transition, not a degradation event[3].

  • Step 1: Sample Loading

    • Load 10.0 to 15.0 mg of the compound into an open alumina ( Al2​O3​ ) crucible.

  • Step 2: Step-Isothermal Atmospheric Control (Causality: Differentiating Degradation)

    • Purge with Nitrogen ( N2​ ) at 40 mL/min.

    • Ramp at 10°C/min from 25°C to 400°C.

    • Why Nitrogen? We must first measure pure thermal decomposition (pyrolysis) without the interference of oxidation. If mass loss occurs, we know the covalent bonds of the phenol ring are breaking due to thermal stress alone.

  • Step 3: Cross-Validation Logic (The Self-Validating System)

    • Overlay the DSC and TGA thermograms. The Tm​ (endotherm from DSC) must occur at a temperature where the TGA shows 0% mass loss. If the TGA shows mass loss during the DSC endotherm, the compound is decomposing as it melts, and the recorded Tm​ must be reported as a "Decomposition Melting Point."

Table 2: Standardized Thermal Analysis Parameters & Validation Criteria

ParameterDSC ProtocolTGA Protocol
Sample Mass 2.0 - 5.0 mg10.0 - 15.0 mg
Crucible Type Hermetic AluminumOpen Alumina ( Al2​O3​ )
Heating Rate 5°C / min10°C / min
Atmosphere Nitrogen (50 mL/min)Nitrogen (40 mL/min)
Primary Output Tm​ (Onset), ΔHf​ (J/g) Td​ (Onset of 5% mass loss)
Validation Rule Peak must be sharp, reproducible.Mass must remain 100% during DSC Tm​ .

Analytical Workflow Visualization

Workflow A Sample Prep: 3-Bromo-4-chloro-5-methylphenol B Differential Scanning Calorimetry (DSC) Determine Tm & Enthalpy A->B C Thermogravimetric Analysis (TGA) Determine Td & Mass Loss A->C D Isothermal Microcalorimetry (IMC) Long-term Stability Profiling A->D E Data Synthesis & Orthogonal Cross-Validation B->E Tm Data C->E Td Data D->E Heat Flow

Fig 1. Self-validating thermal analysis workflow for multi-halogenated phenols.

Conclusion

The thermodynamic profiling of 3-Bromo-4-chloro-5-methylphenol requires a rigorous, causality-driven approach. Because the heavy halogen substituents drive up the crystal lattice energy while simultaneously increasing the risk of sublimation, standard open-pan melting point tests are invalid. By utilizing the hermetic DSC and inert-TGA protocols outlined above, researchers can generate trustworthy, self-validating thermodynamic data critical for downstream formulation and chemical synthesis.

References

  • PubChem - 3-Bromo-4-chloro-5-methylphenol | C7H6BrClO | CID 84788273. National Center for Biotechnology Information. URL:[Link]

  • Lab Manager - Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. URL:[Link]

  • Mettler Toledo - Simultaneous Thermal Analysis | TGA/DSC. URL:[Link]

  • IIT Kanpur (SATHEE JEE) - Chemistry Phenol Physical Properties. URL:[Link]

Sources

Exploratory

Crystallographic Profiling and 3D Molecular Architecture of 3-Bromo-4-chloro-5-methylphenol

Executive Summary As a Senior Application Scientist specializing in solid-state chemistry, I approach the structural characterization of heavily substituted phenols not merely as an exercise in atomic mapping, but as a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in solid-state chemistry, I approach the structural characterization of heavily substituted phenols not merely as an exercise in atomic mapping, but as a foundational step in predicting solid-state behavior and pharmacodynamic potential. 3-Bromo-4-chloro-5-methylphenol (CAS: 1781520-34-0) is a highly specialized halogenated building block increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel KRAS G12C inhibitors[1].

This whitepaper provides an in-depth technical analysis of the 3D molecular structure, expected crystallographic packing, and the rigorous experimental protocols required to determine the precise spatial arrangement of this compound. By understanding the interplay between hydrogen bonding and halogen bonding ( σ -hole interactions), researchers can better predict its behavior in both crystal engineering and structure-based drug design.

Chemical Identity & Quantitative Descriptors

Before initiating crystallographic studies, it is critical to establish the baseline physicochemical properties of the molecule. The asymmetric substitution of bromine, chlorine, and a methyl group on the phenolic ring creates a unique steric and electrostatic environment.

The following table summarizes the computed and experimental descriptors for 3-Bromo-4-chloro-5-methylphenol, which serve as the boundary conditions for our structural models[2],[3].

PropertyValue / DescriptorRelevance to Crystallography & Drug Design
IUPAC Name 3-Bromo-4-chloro-5-methylphenolDefines the precise regiochemistry of the ring.
CAS Number 1781520-34-0Unique identifier for sourcing and patent tracking.
Molecular Formula C₇H₆BrClODetermines the expected unit cell mass ( Z×Mw​ ).
Molecular Weight 221.48 g/mol Used to calculate theoretical crystal density ( Dx​ ).
SMILES CC1=CC(=CC(=C1Cl)Br)OEssential for in silico 3D conformer generation.
XLogP3 2.4Indicates moderate lipophilicity; drives hydrophobic packing.
Topological Polar Surface Area 20.2 ŲLow TPSA suggests limited hydrogen-bonding networks.

Theoretical 3D Molecular Structure & Intermolecular Interactions

The 3D architecture of 3-Bromo-4-chloro-5-methylphenol is dictated by the planar aromatic ring, but its crystal packing is governed by a delicate competition between hydrogen bonding and halogen bonding .

The Causality of the σ -Hole and Halogen Bonding

In halogenated aromatics, the electron-withdrawing nature of the aromatic ring pulls electron density away from the halogen atoms (Br and Cl) along the C–X bond axis. This creates an anisotropic charge distribution: an equatorial belt of negative electrostatic potential and a polar cap of positive electrostatic potential known as the σ -hole [4].

When crystallizing this compound, we expect to observe two distinct types of halogen contacts[5],[6]:

  • Type I Interactions (Symmetrical): Driven by dispersion forces, where the halogens approach each other at roughly equal angles ( θ1​≈θ2​ ).

  • Type II Interactions (Bent): Driven by electrostatics, where the positive σ -hole of the Bromine atom interacts with the negative equatorial belt of the Chlorine atom ( θ1​≈180∘ , θ2​≈90∘ ).

Because the hydroxyl (-OH) group is the only strong hydrogen bond donor/acceptor, the resulting crystal structure is heavily reliant on these Type II Br···Cl halogen bonds to stabilize the 3D lattice, often resulting in highly symmetrical tetragonal or monoclinic space groups (e.g., P21​/c or I41​/a )[7],[8].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically determine the 3D structure of 3-Bromo-4-chloro-5-methylphenol, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol must be executed. The methodology below explains not just the what, but the why behind each experimental choice.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 50 mg of the compound in a minimum volume of a non-polar solvent (e.g., hexane or toluene). Place the vial inside a larger sealed chamber containing a highly volatile anti-solvent (e.g., pentane). Allow vapor diffusion at 4°C over 7–14 days.

  • Causality: Non-polar solvents are deliberately chosen to suppress solvent-solute hydrogen bonding. This forces the intrinsic intermolecular forces (O-H···O and Br···Cl) to dictate the self-assembly process, yielding pure, un-solvated single crystals[9].

Step 2: Crystal Harvesting and Cryogenic Mounting
  • Procedure: Submerge the selected crystal (optimal size ∼0.2×0.2×0.1 mm) in perfluoropolyether oil. Mount it on a MiTeGen cryoloop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The perfluoropolyether oil acts as a rigid matrix that prevents mechanical stress and protects the crystal from atmospheric moisture. The 100 K cryogenic temperature is critical; it minimizes the thermal vibrations (Debye-Waller factors) of the heavy Br and Cl atoms, sharpening the diffraction spots and preventing positional disorder from confounding the data.

Step 3: Data Collection and Integration
  • Procedure: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans. Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Because Bromine is a heavy atom, it heavily absorbs X-rays. A rigorous empirical absorption correction is mandatory to prevent artificial electron density peaks from appearing in the final map.

Step 4: Phase Problem Resolution and Self-Validating Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation System: The protocol validates itself through residual metrics. The model is only accepted if the final R1​ value converges below 0.05 (5% error) and the Goodness-of-Fit (GoF) is approximately 1.0. Furthermore, the maximum residual electron density peak in the Fo​−Fc​ map must be <1.0e− /ų, confirming that no atoms (especially the heavy halogens) have been misassigned.

SCXRD_Workflow A Solvent Selection (Hexane/Toluene) B Vapor Diffusion (4°C, 7-14 Days) A->B Controlled Supersaturation C Cryogenic Mounting (100 K, Perfluoro Oil) B->C Nucleation & Harvesting D X-Ray Diffraction (Mo Kα, ω/φ scans) C->D Thermal Motion Suppression E Absorption Correction (Multi-scan Method) D->E Heavy Atom Compensation F Structural Refinement (Least Squares on F²) E->F Phase Resolution G Validated 3D Model (R1 < 0.05, GoF ~ 1.0) F->G Internal Consistency Check

Caption: Step-by-step experimental workflow and self-validation logic for Single-Crystal X-Ray Diffraction.

Solid-State Packing & Drug Development Implications

In the context of drug development, the 3D spatial arrangement of 3-Bromo-4-chloro-5-methylphenol is highly prized. Recent patent literature highlights its use as a core intermediate in the synthesis of heterocyclic spiro compounds targeting the KRAS G12C mutation[1].

Structure-Activity Relationship (SAR)

When this phenolic fragment is incorporated into an API, its crystallographic properties translate directly into pharmacodynamic efficacy:

  • Steric Wedge Effect: The adjacent placement of the bulky Bromine, Chlorine, and Methyl groups creates a rigid, non-planar steric wedge. This forces the molecule into a specific bioactive conformation that fits precisely into the hydrophobic Switch-II pocket of the KRAS protein.

  • Targeted Halogen Bonding: The σ -hole on the Bromine atom, which drives Type II interactions in the solid state[4], acts as a highly directional anchor in the biological system, forming strong non-covalent bonds with backbone carbonyl oxygens of the target protein's amino acid residues.

Halogen_Bonding A 3-Bromo-4-chloro-5-methylphenol Scaffold B Sigma-Hole Formation (Anisotropic Charge) A->B C Steric Bulk (Methyl/Halogen) A->C D Type I / II Halogen Bonds (Crystal Packing) B->D Intermolecular Forces E Hydrophobic Pocket Binding (e.g., KRAS G12C) B->E Target Interaction C->E Intramolecular Fit F Enhanced API Efficacy & Solid-State Stability D->F Formulation Stability E->F Pharmacodynamics

Caption: Logical relationship between halogen substitution, structural physics, and receptor binding affinity.

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Foundational

An In-Depth Technical Guide to the Toxicity Profile and Environmental Impact of 3-Bromo-4-chloro-5-methylphenol

Introduction to 3-Bromo-4-chloro-5-methylphenol: A Profile of a Data-Limited Compound 3-Bromo-4-chloro-5-methylphenol is a halogenated aromatic organic compound.[1][2][3] Its structure, featuring a phenol ring substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 3-Bromo-4-chloro-5-methylphenol: A Profile of a Data-Limited Compound

3-Bromo-4-chloro-5-methylphenol is a halogenated aromatic organic compound.[1][2][3] Its structure, featuring a phenol ring substituted with bromine, chlorine, and a methyl group, suggests its potential utility as an intermediate in chemical synthesis, possibly in the development of pharmaceuticals or biocides, a common application for halogenated phenols.[4] However, the very features that make it chemically interesting also raise flags for potential toxicity and environmental persistence, hallmarks of the broader class of chlorophenolic compounds.[4] The lack of specific toxicological data for this particular isomer necessitates a cautious approach, relying on established knowledge of related compounds to inform our initial assessment.

Physicochemical Properties

A compound's behavior in biological and environmental systems is fundamentally governed by its physical and chemical properties. The following table summarizes the key computed physicochemical properties for 3-Bromo-4-chloro-5-methylphenol.

PropertyValueSource
Molecular Formula C7H6BrClO[1][2][3]
Molecular Weight 221.48 g/mol [1][2]
CAS Number 1781520-34-0[2][3]
XLogP3 2.4[1]
SMILES CC1=CC(=CC(=C1Cl)Br)O[1]

The XLogP3 value of 2.4 suggests a moderate lipophilicity. This is a critical parameter, as it indicates a potential for the compound to partition into fatty tissues, suggesting a possibility for bioaccumulation. The molecular structure also points to potential for persistence in the environment, a common characteristic of halogenated aromatic compounds.

Postulated Toxicity Profile: An Evidence-Based Extrapolation

In the absence of direct studies on 3-Bromo-4-chloro-5-methylphenol, we must turn to data from structurally analogous compounds to build a predictive toxicity profile. This approach, while not definitive, provides a scientifically grounded framework for initial risk assessment and for designing future toxicological studies. We will consider data from related compounds such as 3-Bromo-4-methylphenol, 3-Bromo-5-chlorophenol, and 4-Chloro-3-methylphenol.[5][6][7]

Acute Toxicity

Based on safety data sheets (SDS) for similar compounds, 3-Bromo-4-chloro-5-methylphenol is likely to be classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6][8]

  • Oral: Acute oral toxicity is a common concern for phenolic compounds. For instance, 3-Bromo-5-methylphenol is classified as Acute toxicity, oral (Category 4).[8]

  • Dermal: Dermal absorption can be a significant route of exposure, particularly in occupational settings. Related compounds are categorized as harmful in contact with skin.[5][6]

  • Inhalation: While perhaps a less common route of exposure for a solid compound, inhalation of dust or aerosols could be harmful.[6][8]

Skin and Eye Irritation

Structurally similar compounds are consistently reported as causing skin and eye irritation.[5][6][8] Phenolic compounds, in general, are known to be corrosive or irritating to tissues.[7]

  • Skin Corrosion/Irritation: Classified as a Category 2 irritant for related compounds.[5][6]

  • Serious Eye Damage/Eye Irritation: Also classified as a Category 2 irritant.[5][6]

Sensitization

The potential for skin sensitization is a key toxicological endpoint. For 4-Chloro-3-methylphenol, there is a noted potential for sensitization by skin contact.[7]

Genotoxicity and Carcinogenicity

Data on the genotoxic and carcinogenic potential of 3-Bromo-4-chloro-5-methylphenol is absent. For the related compound 3-methyl-4-chlorophenol, the EPA has classified it as "not classifiable as to human carcinogenicity" (Group D), indicating a lack of evidence.[9] However, some chlorophenol derivatives are known to exhibit mutagenic and carcinogenic activity.[4] Given the presence of halogens on the aromatic ring, a feature often associated with genotoxicity, this is a critical data gap that must be addressed.

Anticipated Environmental Impact: A Predictive Assessment

The environmental fate and effects of a chemical are of paramount importance. Based on the behavior of other chlorophenols, we can anticipate several key environmental concerns for 3-Bromo-4-chloro-5-methylphenol.

Environmental Fate
  • Persistence and Degradation: Halogenated phenols are often resistant to biodegradation.[4] The presence of both bromine and chlorine on the aromatic ring of 3-Bromo-4-chloro-5-methylphenol likely contributes to its environmental persistence. While some degradation pathways may exist, such as oxidation, the intermediate products can sometimes be more toxic than the parent compound.[10]

  • Bioaccumulation: With a moderate XLogP3 of 2.4, there is a potential for bioaccumulation in aquatic organisms.[1] This is a significant concern as it can lead to the magnification of the compound's concentration up the food chain.

  • Mobility: If released into water, 3-Bromo-4-chloro-5-methylphenol is expected to adsorb to suspended solids and sediment, which can act as a long-term reservoir for the contaminant.[9]

Ecotoxicity

The ecotoxicity of this compound is unknown. However, related compounds like 4-Chloro-3-methylphenol are known to be very toxic to aquatic organisms.[7] Acute toxicity values (LC50) for fish for the related 4-chloro-2-methylphenol range from 2.3-6.6 mg/L.[11] It is reasonable to assume that 3-Bromo-4-chloro-5-methylphenol would exhibit similar or potentially greater toxicity to aquatic life.

Recommended Experimental Protocols for a Comprehensive Assessment

To address the significant data gaps for 3-Bromo-4-chloro-5-methylphenol, a structured experimental approach is required. The following protocols outline the necessary steps to build a comprehensive toxicity and environmental impact profile.

Tier 1: In Vitro Toxicity Screening

The initial phase of testing should focus on in vitro assays to rapidly assess potential hazards and guide further studies.

Workflow for In Vitro Toxicity Screening

cluster_0 Compound Preparation cluster_1 Toxicity Assays cluster_2 Data Analysis & Interpretation A 3-Bromo-4-chloro-5-methylphenol (High Purity) B Stock Solution Preparation (e.g., in DMSO) A->B C Cytotoxicity Assay (e.g., MTT, LDH) on relevant cell lines B->C Dose-response D Genotoxicity Assay (e.g., Ames Test, in vitro Micronucleus) B->D Concentration range E Endocrine Disruption Screen (e.g., ER/AR binding assays) B->E Binding affinity F Calculate IC50/EC50 values C->F G Assess mutagenic potential D->G H Determine endocrine activity E->H I Prioritize for further testing F->I G->I H->I

Caption: Workflow for initial in vitro toxicity assessment.

Tier 2: Acute and Sub-chronic In Vivo Studies

Should the in vitro data suggest significant toxicity, targeted in vivo studies in rodent models would be warranted to understand systemic effects.

Methodology for Acute Oral Toxicity (OECD 423)

  • Animal Model: Use a standardized rodent model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the compound by oral gavage at a starting dose determined by in vitro data.

  • Observation: Observe animals for clinical signs of toxicity and mortality for at least 14 days.

  • Endpoint: Determine the acute toxic class and estimate the LD50.

Tier 3: Ecotoxicological and Environmental Fate Studies

To understand the environmental risks, a suite of ecotoxicological and degradation studies is essential.

Workflow for Environmental Risk Assessment

cluster_0 Ecotoxicity Testing cluster_1 Environmental Fate Testing cluster_2 Risk Characterization A Acute Fish Toxicity (OECD 203) F Determine PNEC (Predicted No-Effect Concentration) A->F B Daphnia sp. Acute Immobilisation (OECD 202) B->F C Algal Growth Inhibition (OECD 201) C->F D Ready Biodegradability (OECD 301) G Determine PEC (Predicted Environmental Concentration) D->G E Bioaccumulation in Fish (OECD 305) E->G H Calculate Risk Quotient (PEC/PNEC) F->H G->H

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-4-chloro-5-methylphenol in Advanced Agrochemical Synthesis

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Profile The development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Profile

The development of next-generation agrochemicals—particularly herbicides and fungicides—relies heavily on highly functionalized aromatic building blocks. 3-Bromo-4-chloro-5-methylphenol (CAS: 1781520-34-0) is a premier intermediate in this space[1]. Its unique tri-substituted pattern provides a highly specific steric and electronic environment that dictates both its synthetic reactivity and the biological efficacy of downstream active ingredients (AIs).

Mechanistic Rationale: The Role of Substituents

In pesticide design, metabolic stability and lipophilicity are paramount. The structural features of 3-bromo-4-chloro-5-methylphenol offer distinct advantages[2]:

  • 4-Chloro Substitution: Blocks the para-position, preventing rapid oxidative degradation (para-hydroxylation) by plant cytochrome P450 enzymes, thereby extending the half-life of the agrochemical in target species.

  • 3-Bromo Substitution: Increases the overall lipophilicity (logP) of the molecule, enhancing cuticular penetration in plants. The large Van der Waals radius of bromine also introduces steric bulk, which can lock the conformation of resulting diaryl ethers, a critical factor for target enzyme binding[3].

  • 5-Methyl Group: Acts as a mild electron-donating group, partially offsetting the strong electron-withdrawing effects of the halogens. This maintains the nucleophilicity of the phenolic hydroxyl group for downstream coupling reactions.

Reactivity Profile

The electron-withdrawing nature of the meta-bromo and para-chloro groups lowers the pKa of the phenolic proton compared to unsubstituted m-cresol. While this makes deprotonation easier (allowing the use of milder bases like K₂CO₃), the resulting phenoxide anion is less nucleophilic. Consequently, synthetic protocols must utilize polar aprotic solvents (e.g., DMF, DMSO) to minimize ion pairing and maximize the reactivity of the phenoxide during O-alkylation or Nucleophilic Aromatic Substitution (S_NAr)[4].

Experimental Workflows & Validated Protocols

The unhindered nature of the hydroxyl group at the C1 position (flanked by protons at C2 and C6) makes this compound an excellent substrate for synthesizing two major classes of agrochemicals: Aryloxyalkanoic acids (auxin mimics/ACCase inhibitors) and Diaryl ethers (Protoporphyrinogen oxidase [PPO] inhibitors).

Protocol A: Synthesis of Aryloxypropionate Derivatives (O-Alkylation)

Objective: Synthesize an ACCase inhibitor intermediate via O-alkylation with an α-haloester.

Causality & Design: We utilize Ethyl 2-bromopropionate as the electrophile. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to quantitatively deprotonate the halogenated phenol but mild enough to prevent the hydrolysis of the resulting ester product. DMF is used to ensure the phenoxide remains highly reactive.

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 3-Bromo-4-chloro-5-methylphenol (10.0 g, 45.1 mmol)[5] and anhydrous DMF (100 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (9.35 g, 67.7 mmol, 1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (solution will darken slightly).

  • Alkylation: Add Ethyl 2-bromopropionate (9.80 g, 54.1 mmol, 1.2 equiv) dropwise over 10 minutes via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor progression via TLC (Hexanes:EtOAc 8:2, UV visualization). The starting phenol spot (lower Rf) should cleanly convert to the ester product (higher Rf).

  • Workup: Cool the reaction to room temperature and quench by pouring into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Washing: Wash the combined organic layers with 5% aqueous NaOH (50 mL) to remove any unreacted phenol, followed by brine (100 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography to yield the pure aryloxypropionate ester.

Protocol B: Synthesis of Diaryl Ethers (S_NAr Coupling)

Objective: Synthesize a PPO-inhibiting herbicide backbone via coupling with an activated aryl halide.

Causality & Design: Diaryl ethers require the coupling of the phenol with an aryl ring. By using a highly activated electrophile (e.g., 2-chloro-4-(trifluoromethyl)benzonitrile), we can bypass the need for transition-metal catalysts (Ullmann coupling) and proceed via a direct S_NAr mechanism. The strong electron-withdrawing -CN and -CF₃ groups on the electrophile lower the activation energy for the Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Setup: In a 250 mL flask, dissolve 3-Bromo-4-chloro-5-methylphenol (10.0 g, 45.1 mmol) in anhydrous DMSO (80 mL).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (17.6 g, 54.1 mmol, 1.2 equiv). Note: Cs₂CO₃ is preferred over K₂CO₃ here due to the "cesium effect," which enhances the solubility and nucleophilicity of the phenoxide in DMSO.

  • Electrophile Addition: Add 2-chloro-4-(trifluoromethyl)benzonitrile (9.7 g, 47.3 mmol, 1.05 equiv).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 8 hours.

  • Workup: Cool to room temperature and dilute with 300 mL of water. The diaryl ether product, being highly lipophilic, will often precipitate directly.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol/water to yield the analytically pure diaryl ether.

Data Summary & Reaction Metrics

The following table summarizes the expected quantitative metrics and optimal conditions for the protocols described above, providing a quick-reference guide for process scale-up.

Metric / ParameterProtocol A: O-Alkylation (Aryloxypropionate)Protocol B: S_NAr (Diaryl Ether)
Target Application ACCase Inhibitors / Auxin MimicsPPO Inhibiting Herbicides
Electrophile Ethyl 2-bromopropionate2-chloro-4-(CF₃)-benzonitrile
Optimal Base K₂CO₃ (1.5 equiv)Cs₂CO₃ (1.2 equiv)
Solvent Anhydrous DMFAnhydrous DMSO
Temperature & Time 60°C for 4 hours90°C for 8 hours
Expected Yield 85 - 92%78 - 85%
Purification Method Silica Gel ChromatographyPrecipitation & Recrystallization

Visualizations

Experimental Workflow Diagram

G A 3-Bromo-4-chloro- 5-methylphenol B Deprotonation (Cs2CO3 / DMSO) A->B Base addition C Phenoxide Intermediate B->C -H2O / -CO2 D SNAr Coupling (+ Activated Aryl Halide) C->D 90°C, 8h E Crude Diaryl Ether D->E Quench & Precipitate F Purification (Recrystallization) E->F Isolate

Workflow for the synthesis of diaryl ether agrochemicals via SNAr coupling.

Biological Mechanism of Action (Diaryl Ethers)

Pathway PPO Protoporphyrinogen Oxidase (PPO) Enzyme ProtoIX Protoporphyrin IX (Accumulates in Cytoplasm) PPO->ProtoIX Blocked Pathway Inhibitor Diaryl Ether Derivative (Synthesized Agrochemical) Inhibitor->PPO Competitive Inhibition Proto Protoporphyrinogen IX Proto->PPO Normal Substrate Proto->ProtoIX Unregulated Oxidation (Cytoplasm) ROS Reactive Oxygen Species (Singlet Oxygen) ProtoIX->ROS Light Activation Death Lipid Peroxidation & Cell Membrane Disruption ROS->Death Oxidative Stress

Mechanism of PPO inhibition and subsequent plant cell death by diaryl ether derivatives.

References

  • PubChem Database. 3-Bromo-4-chloro-5-methylphenol | C7H6BrClO | CID 84788273. National Center for Biotechnology Information. Available at:[Link]

  • BelieveChem. Synthesis and application of pesticide intermediates. Industry Insights. Available at:[Link]

  • ResearchGate. Synthesis of Phenols and Phenolates with Retention of the Functional Group (Update 2018). Science of Synthesis. Available at:[Link]

Sources

Application

Application Note: Optimized Solvent Selection and Protocols for 3-Bromo-4-chloro-5-methylphenol Functionalization

Executive Summary For researchers and drug development professionals, polyhalogenated phenols represent highly versatile, yet challenging, building blocks. 3-Bromo-4-chloro-5-methylphenol (Molecular Weight: 221.48 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, polyhalogenated phenols represent highly versatile, yet challenging, building blocks. 3-Bromo-4-chloro-5-methylphenol (Molecular Weight: 221.48 g/mol ) is a prime example, featuring three distinct vectors for functionalization: an acidic phenolic hydroxyl group, a highly reactive carbon-bromine (C–Br) bond, and a less reactive carbon-chlorine (C–Cl) bond[1].

This application note provides a comprehensive guide to solvent selection for the orthogonal functionalization of this molecule. By understanding the thermodynamic and kinetic solvent effects, chemists can achieve precise chemoselectivity—specifically, executing palladium-catalyzed cross-couplings at the C–Br bond while preserving the C–Cl bond for downstream elaboration, a critical strategy in the synthesis of complex targeted therapeutics such as KRAS G12C inhibitors[2].

Physicochemical Profile & Reactivity Mapping

The successful functionalization of 3-bromo-4-chloro-5-methylphenol relies on exploiting the differential bond dissociation energies and pKa values of its functional groups:

  • Phenolic –OH (pKa ~9.5): Readily deprotonated by mild bases (e.g., K₂CO₃) in polar aprotic solvents to form a nucleophilic phenoxide.

  • C–Br Bond: The primary site for oxidative addition by low-valent transition metals (Pd, Ni).

  • C–Cl Bond: Requires elevated temperatures and specific electron-rich ligands to undergo oxidative addition, allowing it to remain intact during mild Suzuki-Miyaura couplings.

ReactivityMap cluster_0 Cross-Coupling (C-Br) cluster_1 O-Alkylation (-OH) SM 3-Bromo-4-chloro- 5-methylphenol Solvent1 1,4-Dioxane / H2O (Biphasic) SM->Solvent1 SPhos Pd G3, K3PO4 60°C Solvent2 DMF or MeCN (Polar Aprotic) SM->Solvent2 R-X, K2CO3 80°C Prod1 Suzuki Product (C-Cl intact) Solvent1->Prod1 Prod2 Aryl Ether (Halogens intact) Solvent2->Prod2

Fig 1: Reactivity map and solvent-dependent pathways for 3-bromo-4-chloro-5-methylphenol.

Solvent Selection Matrix

The choice of solvent dictates the stabilization of catalytic intermediates, the solubility of inorganic bases, and the ultimate chemoselectivity of the reaction. Below is the quantitative and qualitative solvent selection matrix for the functionalization of 3-bromo-4-chloro-5-methylphenol.

Solvent SystemRatio (v/v)Polarity IndexBoiling PointOptimal Reaction TypeMechanistic Rationale
1,4-Dioxane / H₂O 5:14.8 / 9.0101 °CSuzuki-Miyaura (C–Br)Biphasic system; Dioxane stabilizes Pd dipoles; H₂O solvates K₃PO₄ base,[2].
DMF Neat6.4153 °CO-Alkylation (Sₙ2)Polar aprotic; highly solvates cations (K⁺), leaving naked, highly nucleophilic phenoxide.
Toluene / H₂O 3:12.4 / 9.0110 °CBuchwald-HartwigNon-polar aromatic; promotes reductive elimination but requires phase transfer catalysts.
THF Neat4.066 °CLithiation (Halogen-Metal)Coordinates Li⁺ ions; low boiling point ideal for cryogenic (-78 °C) halogen-metal exchange.

Mechanistic Rationale: The Biphasic Advantage (E-E-A-T)

When targeting the C–Br bond via Suzuki-Miyaura cross-coupling, maintaining the integrity of the C–Cl bond is paramount. The optimal solvent system for this transformation is a 5:1 mixture of 1,4-Dioxane and Water [2].

Causality of Experimental Choices:

  • Role of 1,4-Dioxane: As an ether solvent, dioxane is strongly polarizable and stabilizes the induced dipoles of the palladium catalytic intermediates. It provides excellent solubility for the hydrophobic 3-bromo-4-chloro-5-methylphenol, the boronic acid/ester, and the bulky SPhos Pd G3 precatalyst.

  • Role of Water: Cross-coupling requires a base (e.g., K₃PO₄) to activate the boronic acid via the formation of a boronate complex, which accelerates the transmetalation step. K₃PO₄ is insoluble in pure dioxane. The addition of water creates a biphasic micro-environment that dissolves the inorganic base, allowing efficient interfacial transmetalation without crashing out the organic substrates[2].

  • Temperature Control (60 °C): Dioxane's boiling point (101 °C) allows for safe heating. However, restricting the temperature to 60 °C ensures strict chemoselectivity. At this temperature, the SPhos-ligated Pd(0) species readily inserts into the weaker C–Br bond but lacks the thermal energy to activate the stronger C–Cl bond[2].

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system adapted for the selective coupling at the C-Br position, leaving the C-Cl and -OH groups intact[2].

Reagents:

  • 3-Bromo-4-chloro-5-methylphenol (1.0 equiv, e.g., 110 mg, 0.497 mmol)

  • Aryl/Alkyl Boronic Acid or Pinacol Ester (1.1 equiv)

  • K₃PO₄ (3.0 equiv, 316 mg, 1.490 mmol)

  • SPhos Pd G3 (0.05 equiv, 21.49 mg, 0.025 mmol)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (0.8 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 3-bromo-4-chloro-5-methylphenol, the boronic acid/ester, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add 4.0 mL of 1,4-dioxane followed by 0.8 mL of water. Self-Validation Check: The mixture should appear as a heterogeneous biphasic suspension.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Sparge the mixture with Argon or N₂ gas for 10 minutes using a submerged needle, with a secondary needle as a vent. Causality: Oxygen rapidly degrades the active Pd(0) catalyst, leading to black palladium precipitation and stalled reactions.

  • Heating: Remove the vent needle and place the vial in a pre-heated aluminum block at 60 °C. Stir vigorously (800+ rpm) for 24 hours to ensure adequate mixing of the biphasic system[2].

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with Brine (2 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Adsorb the crude mixture onto a silica plug and purify via flash chromatography (0-40% EtOAc/Hexanes gradient) or reverse-phase preparative HPLC[2].

Workflow Step1 Step 1: Reagent Assembly Phenol + Boronic Acid + K3PO4 + SPhos Pd G3 Step2 Step 2: Solvent Addition 1,4-Dioxane : Water (5:1 v/v) Step1->Step2 Step3 Step 3: Degassing N2/Ar Purge (10 mins) Step2->Step3 Step4 Step 4: Heating 60°C for 24 hours Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Step-by-step workflow for the biphasic Suzuki-Miyaura cross-coupling protocol.

Protocol B: Orthogonal O-Alkylation

To functionalize the phenol while preserving both the C-Br and C-Cl bonds.

Reagents & Methodology:

  • Dissolve 3-bromo-4-chloro-5-methylphenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add K₂CO₃ (2.0 equiv) and the desired alkyl halide (1.2 equiv).

  • Stir at 80 °C for 4–6 hours. Causality: DMF highly solvates the potassium cation, maximizing the nucleophilicity of the phenoxide anion for rapid Sₙ2 displacement.

  • Quench with water to precipitate the product or extract with diethyl ether (DMF partitions into the aqueous layer).

Sources

Method

Application Note: Advanced Chromatographic Separation and Purification of 3-Bromo-4-chloro-5-methylphenol

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating, highly reproducible two-dimensional chromatographic workflow for the isolation of 3-Bromo-4-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating, highly reproducible two-dimensional chromatographic workflow for the isolation of 3-Bromo-4-chloro-5-methylphenol from complex synthetic crude mixtures.

Physicochemical Profiling & Chromatographic Rationale

As drug development pipelines increasingly incorporate complex halogenated aromatics to optimize pharmacokinetic profiles, the isolation of specific positional isomers becomes a critical bottleneck. 3-Bromo-4-chloro-5-methylphenol (CAS: 1781520-34-0) presents a unique chromatographic challenge due to its specific physicochemical properties, as detailed in its [1].

With a molecular weight of 221.48 g/mol and an XLogP3 of approximately 2.4[1], the molecule is moderately hydrophobic. However, the presence of the weakly acidic phenolic hydroxyl group (pKa ~9.0) and multiple electron-withdrawing halogens dictates the need for strict mobile phase control.

The Causality Behind the Chemistry
  • Why Acidic Modifiers are Mandatory: When separating halogenated phenols, researchers often encounter severe peak tailing on standard silica or C18 columns. This is caused by secondary interactions between the weakly acidic phenolic hydroxyl group and residual silanols on the stationary phase. To counteract this, the mobile phase must be strictly buffered. We utilize 0.1% Acetic Acid (AcOH) in Normal Phase and 0.1% Trifluoroacetic acid (TFA) in Reversed-Phase to ensure the analyte remains fully protonated, thereby enforcing a single retention mechanism and producing sharp, symmetrical peaks.

  • The PFP Advantage over C18: The separation of 3-bromo-4-chloro-5-methylphenol from its positional isomers (e.g., 4-bromo-3-chloro analogs) is notoriously difficult on standard alkyl (C18) phases because their hydrophobicities are nearly identical. To achieve baseline resolution, we employ a Pentafluorophenyl (PFP) stationary phase. As demonstrated in comparative studies on [2], fluorinated stationary phases offer superior selectivity for halogenated aromatics. The electron-deficient PFP ring engages in π−π stacking, dipole-dipole interactions, and charge-transfer mechanisms with the electron-rich halogenated phenol, amplifying minute structural differences into distinct retention times.

Workflow Visualization

The following diagram illustrates the logical progression of the purification strategy, moving from bulk impurity clearance to high-resolution isomer polishing.

PurificationWorkflow A Crude Synthesis Mixture (3-Bromo-4-chloro-5-methylphenol) B Normal-Phase Flash Chromatography (Silica, Hexane/EtOAc + 0.1% AcOH) A->B Bulk Impurity Removal C Intermediate Fraction (>85% Purity, Isomer Contaminated) B->C D Preparative RP-HPLC (PFP Column, H2O/MeCN + 0.1% TFA) C->D Isomer Resolution E Pure Target Compound (>99% Purity) D->E

Workflow for the multi-dimensional chromatographic purification of 3-Bromo-4-chloro-5-methylphenol.

Phase I: Normal-Phase Flash Chromatography (Bulk Purification)

The objective of this first dimension is to rapidly de-risk the crude mixture by removing highly polar byproducts, unreacted starting materials, and tarry residues.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Dry load the sample onto Celite 545 to prevent band broadening during injection.

  • Column Equilibration: Equilibrate a high-performance spherical silica flash column (e.g., 40g size for 1g of crude) with 3 column volumes (CV) of 95% Hexane / 5% Ethyl Acetate containing 0.1% AcOH.

  • Elution: Run the gradient detailed in Table 1 . Monitor the eluent using a UV detector set to 254 nm and 280 nm (optimal for phenolic aromatic rings).

  • Fraction Pooling: Pool fractions containing the target mass (m/z 219.9/221.9 [M-H]- via negative ion ESI-MS). Evaporate the solvent under reduced pressure at 35°C to yield the enriched intermediate.

Table 1: Normal-Phase Flash Chromatography Gradient

Time (min)Flow Rate (mL/min)% Hexane (0.1% AcOH)% EtOAc (0.1% AcOH)
0.040.0955
5.040.0955
25.040.07030
30.040.07030

Phase II: High-Resolution RP-HPLC (Isomer Polishing)

Because normal-phase silica cannot effectively resolve halogenated positional isomers, the enriched fraction is subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a PFP stationary phase. This approach aligns with advanced methodologies for resolving complex dissolved organic matter and halogenated compounds, as highlighted by the [3].

Step-by-Step Methodology
  • Sample Preparation: Re-dissolve the enriched intermediate in Methanol (HPLC grade) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Mount a Preparative PFP Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Equilibration: Flush the system with 80% Water (0.1% TFA) / 20% Acetonitrile (0.1% TFA) until the baseline stabilizes.

  • Injection & Elution: Inject up to 1 mL of the sample per run. Execute the shallow gradient outlined in Table 2 to maximize the resolution between the target compound and its closely eluting isomers.

  • Lyophilization: Collect the tightly resolved peak corresponding to 3-Bromo-4-chloro-5-methylphenol. Flash-freeze the fractions and lyophilize to obtain the pure compound as a white to off-white powder.

Table 2: Preparative RP-HPLC Gradient (PFP Column)

Time (min)Flow Rate (mL/min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)
0.020.08020
5.020.08020
35.020.04060
40.020.0595
45.020.08020

Self-Validating Quality Control (System Suitability Test)

A protocol is only as reliable as its internal controls. To guarantee the integrity of the preparative RP-HPLC step, this workflow integrates a mandatory System Suitability Test (SST). The SST acts as a self-validating gatekeeper: the preparative run cannot proceed unless the system proves its capability to resolve closely related halogenated phenols.

Before injecting the valuable enriched intermediate, inject a commercially available standard mixture of 4-chlorophenol and 3-bromophenol (available via suppliers like ). Evaluate the chromatogram against the strict acceptance criteria in Table 3 .

Table 3: System Suitability Test (SST) Acceptance Criteria

ParameterTarget ValueCausality & Corrective Action if Failed
Resolution ( Rs​ ) ≥1.5 Failure indicates loss of column selectivity. Corrective action: Wash column with 100% Acetonitrile or replace the PFP column.
Tailing Factor ( Tf​ ) ≤1.2 Failure indicates incomplete protonation of the phenol. Corrective action: Verify mobile phase pH; prepare fresh 0.1% TFA buffers.
Retention Time %RSD ≤2.0% Failure indicates pump cavitation or leaks. Corrective action: Purge pumps, sonicate solvents, and check system fittings.

By enforcing these SST parameters, the analytical scientist ensures that the chromatographic environment is perfectly tuned to exploit the subtle π−π and dipole interactions required to purify 3-Bromo-4-chloro-5-methylphenol to >99% purity.

References

  • National Center for Biotechnology Information. "3-Bromo-4-chloro-5-methylphenol | C7H6BrClO | CID 84788273". PubChem Database. URL:[Link]

  • Sandron, S., et al. "Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter". Environmental Science: Processes & Impacts (RSC Publishing). DOI: 10.1039/C5EM00223K. URL:[Link]

Sources

Application

Application Note: Preparation and Validation of 3-Bromo-4-chloro-5-methylphenol Standard Solutions

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction & Chemical Profiling 3-Bromo-4-chloro-5-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Chemical Profiling

3-Bromo-4-chloro-5-methylphenol (CAS: 1781520-34-0) is a multi-halogenated phenolic compound frequently utilized as an analytical standard and a highly specific synthetic building block in pharmaceutical development[1]. In quantitative analysis—whether utilizing Gas Chromatography-Flame Ionization Detection (GC-FID) or Liquid Chromatography-Mass Spectrometry (LC-MS)—the integrity of the assay depends entirely on the accuracy, solubility, and stability of the primary standard solutions.

Causality in Solvent Selection: The physicochemical properties of 3-Bromo-4-chloro-5-methylphenol dictate its handling parameters. With a computed XLogP3 of 2.4, the compound is highly lipophilic and exhibits extremely poor aqueous solubility at a neutral pH[2]. However, like most halogenated phenols, it possesses a weakly acidic hydroxyl group. Therefore, primary stock solutions must be prepared in miscible organic solvents. Following the U.S. Environmental Protection Agency (EPA) Method 8040A guidelines for phenolic compounds, 2-propanol is the preferred solvent. 2-Propanol provides excellent solvation for halogenated aromatics and possesses a significantly lower vapor pressure than acetone, minimizing evaporative concentration drift during long-term storage[3].

For biological assays requiring aqueous media, the compound must either be ionized to its phenolate form using a basic buffer (pH > 8) or dissolved in a universal carrier like Dimethyl Sulfoxide (DMSO) prior to aqueous dilution[4].

Materials and Reagents

To prevent the introduction of artifacts or baseline noise in sensitive MS applications, strict adherence to reagent purity is required:

  • Analyte: 3-Bromo-4-chloro-5-methylphenol (Assayed reference material, Purity ≥ 95%)[1].

  • Solvents: HPLC-grade 2-propanol, methanol, or DMSO[5][6].

  • Diluent: Reagent-grade water (18.2 MΩ·cm) for aqueous working solutions.

  • Hardware: Class A volumetric flasks (10 mL, 100 mL), calibrated analytical balance (readability 0.01 mg), and amber glass ampules or vials with Teflon-lined screw caps[3][7].

Physicochemical Properties

Quantitative data governing the behavior of the analyte is summarized below to guide downstream experimental modifications.

Table 1: Physicochemical Profile of 3-Bromo-4-chloro-5-methylphenol

PropertyValueRationale / Impact
CAS Number 1781520-34-0Unique identifier for procurement[1].
Molecular Formula C7H6BrClOHalogenation increases hydrophobicity[2].
Molecular Weight 221.48 g/mol Required for molarity calculations[2].
XLogP3 (Lipophilicity) 2.4Necessitates organic solvents for primary stocks[2].
Physical State SolidRequires gravimetric weighing prior to dissolution.
Target Purity ≥ 95%Purity correction factor must be applied if < 99%[1].

Experimental Design & Rationale: The Self-Validating System

To ensure absolute trustworthiness, this protocol employs a self-validating gravimetric-volumetric dual-check system . Volumetric flasks are calibrated at exactly 20°C. Ambient temperature fluctuations in the laboratory or endothermic/exothermic heats of mixing can cause volumetric expansion or contraction, leading to concentration errors. By recording the exact mass of the solvent added and calculating the true volume using the solvent's specific gravity, researchers can validate the final standard concentration to within a 0.5% margin of error, creating a mathematically closed-loop validation.

Step-by-Step Methodologies

Protocol A: Preparation of 1000 mg/L Primary Stock Solution (Organic)

Note: Carry out all operations inside a fume hood. Wear appropriate PPE.

  • Equilibration: Allow the sealed vial of 3-Bromo-4-chloro-5-methylphenol to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation on the cold standard.

  • Tare & Weigh: Place a clean, dry 10 mL Class A volumetric flask on the analytical balance. Tare the balance. Carefully transfer exactly 10.00 mg (± 0.05 mg) of the standard into the flask[5][7]. Record the exact mass ( Manalyte​ ).

  • Initial Dissolution: Add approximately 5 mL of HPLC-grade 2-propanol. Swirl gently and sonicate for 2 minutes in a water bath until the solid is completely dissolved.

  • Volumetric Make-up: Dilute to the 10 mL calibration mark with 2-propanol. Cap the flask tightly and invert 10 times to ensure homogeneity.

  • Gravimetric Validation (QC Check): Weigh the filled flask. Subtract the empty flask weight and the analyte weight to determine the mass of the solvent ( Msolvent​ ).

    • Calculation: Calculate the true volume ( Vtrue​=Msolvent​/Density2−propanol​ ). The validated concentration is C=Manalyte​/Vtrue​ . If the deviation from the nominal 1000 mg/L exceeds 1%, discard the solution and repeat the process.

Protocol B: Preparation of Calibration Standards for GC/LC (10–100 µg/L)
  • Intermediate Standard (10 mg/L): Using a calibrated micropipette, transfer 100 µL of the validated 1000 mg/L primary stock into a 10 mL volumetric flask. Dilute to the mark with 2-propanol[3].

  • Working Standards: Prepare a serial dilution scheme by transferring specific aliquots of the intermediate standard into 10 mL flasks and diluting with the appropriate mobile phase or extraction solvent[3][6].

Table 2: Serial Dilution Scheme for Calibration Standards

Target Concentration (µg/L)Volume of 10 mg/L Intermediate (µL)Final Volume in 2-Propanol (mL)
101010
202010
505010
10010010
Protocol C: Aqueous Working Solutions for Bioassays
  • Carrier Method: Dissolve the primary standard in DMSO to create a 10,000 mg/L master stock.

  • Aqueous Dilution: Dilute the DMSO stock dropwise into the aqueous assay buffer (pH 7.4 - 8.0) under constant vortexing. Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Workflow Visualization

The following diagram illustrates the critical path for standard preparation, highlighting the mandatory gravimetric quality control checkpoint.

Workflow Start Equilibrate & Weigh 10.0 mg Standard Dissolve Dissolve in 5 mL 2-Propanol Start->Dissolve Transfer Volume Dilute to 10 mL Mark (Volumetric Flask) Dissolve->Volume Sonicate Stock Primary Stock Solution (1000 mg/L) Volume->Stock Invert to Mix QC QC Check: Gravimetric Validation Stock->QC Weigh Flask Fail Deviation > 1% Discard & Repeat QC->Fail Fail Pass Deviation ≤ 1% Proceed to Dilution QC->Pass Pass Dilution Serial Dilution (Intermediate & Working) Pass->Dilution Pipette Storage Aliquot into Amber Vials Store at -20°C Dilution->Storage Cap (Teflon)

Workflow for the preparation and validation of 3-Bromo-4-chloro-5-methylphenol standard solutions.

Quality Control, Storage, and Stability

Halogenated phenols are highly susceptible to photodegradation and oxidative stress over time[6].

  • Storage Vessel: Immediately transfer all stock and intermediate solutions into pre-cleaned amber glass ampules or vials. Vials must be equipped with Teflon-lined caps to prevent the analyte from adsorbing to the container walls or extracting phthalates from standard plastic caps[3][7].

  • Temperature: Store all standard solutions in a dedicated standard freezer at -18°C to -20°C[6].

  • Shelf Life: Under these optimized conditions, the 1000 mg/L primary stock is stable for up to 40 days. Working standards (< 100 µg/L) should be prepared fresh daily or validated against an independent, second-source quality control (QC) check standard prior to use[3][8].

References

  • National Center for Biotechnology Information (NCBI). "3-Bromo-4-chloro-5-methylphenol | CID 84788273". PubChem Database. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8040A: Phenols by Gas Chromatography". SW-846 Hazardous Waste Test Methods. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 604: Phenols". Clean Water Act Analytical Methods. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Methods and Guidance for Analysis of Water, Version 2.0". National Environmental Methods Index (NEMI). URL:[Link]

  • Asian Journal of Chemistry. "Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography". Asian Pubs. URL:[Link]

  • The Journal of Physical Chemistry A. "Reductive Halogen Elimination from Phenols by Organic Radicals in Aqueous Solutions". ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-Bromo-4-chloro-5-methylphenol synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-5-methylphenol. This guide is designed for researchers, chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-5-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to enhance reaction yield and product purity. The information herein is synthesized from established principles of organic chemistry and peer-reviewed literature to ensure scientific integrity and practical applicability.

Synthesis Overview: The Challenge of Regioselectivity

The primary challenge in synthesizing 3-Bromo-4-chloro-5-methylphenol lies in achieving the correct substitution pattern on the aromatic ring. The starting material and the sequence of halogenation are critical to success. A direct, multi-halogenation of a simple precursor like m-cresol (3-methylphenol) is fraught with difficulties due to the powerful ortho-, para-directing effects of both the hydroxyl and methyl groups, which would lead to a mixture of isomers that are difficult to separate.

A more robust and regioselective strategy involves the sequential halogenation of a carefully chosen precursor. The most logical and scientifically sound approach is the controlled chlorination of 3-bromo-5-methylphenol . In this precursor, the hydroxyl (-OH), bromine (-Br), and methyl (-CH₃) groups work in concert to direct the incoming electrophile (chlorine) to the desired C4 position, which is para to the highly activating hydroxyl group.

This guide will focus on optimizing this specific transformation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Purification cluster_end Final Product SM 3-Bromo-5-methylphenol Reaction Electrophilic Chlorination (e.g., with SO₂Cl₂) SM->Reaction Crude Crude Product Mixture Reaction->Crude Purification Column Chromatography or Recrystallization Crude->Purification FP 3-Bromo-4-chloro-5-methylphenol Purification->FP

Caption: High-level workflow for the regioselective synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is very low. What are the likely causes and how can I fix it?

Answer: Low yield is a common problem that can stem from several factors, from reaction conditions to workup procedures. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The chlorination may not have gone to completion.

    • Causality: Phenols, while activated, can be sterically hindered. The reaction may require more time or a slight increase in temperature to proceed fully.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the spot/peak of the starting material (3-bromo-5-methylphenol) to the product. If starting material remains after the initially planned reaction time, extend the time by 1-2 hour increments. Avoid excessive heat, which can promote side reactions.

  • Over-Reaction (Formation of Dichloro- products): The formation of polychlorinated species is a significant risk.

    • Causality: The product, 3-Bromo-4-chloro-5-methylphenol, is still an activated aromatic ring and can undergo a second chlorination, likely at the C2 or C6 positions. This is especially problematic if the chlorinating agent is used in excess or if the reaction temperature is too high.[1]

    • Solution:

      • Stoichiometry Control: Use a precise molar equivalent of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) relative to the starting material, typically 1.0 to 1.1 equivalents.

      • Controlled Addition: Add the chlorinating agent dropwise to the reaction mixture at a low temperature (0-5 °C) to manage the exothermic nature of the reaction and prevent localized areas of high concentration.[2]

      • Temperature Management: Maintain a low temperature throughout the addition and allow the reaction to warm slowly to room temperature. Keeping the temperature below 35°C is crucial to prevent overbromination in similar systems.[1]

  • Sub-optimal Reagents or Catalyst:

    • Causality: The choice of chlorinating agent and catalyst is critical for selectivity. While elemental chlorine can be used, it is less selective. Sulfuryl chloride (SO₂Cl₂) is often preferred for para-selective chlorination of phenols.[3]

    • Solution: Use sulfuryl chloride as the chlorinating agent. While this reaction may not require a strong Lewis acid, the use of a mild, para-directing catalyst system, such as those involving sulfur compounds, has been shown to dramatically improve regioselectivity in the chlorination of related cresols.[3]

  • Poor Workup and Isolation:

    • Causality: The phenolic product is acidic and can have significant water solubility, especially in its phenoxide form. Improper extraction pH can lead to loss of product in the aqueous layer.

    • Solution: After quenching the reaction (e.g., with water or a bisulfite solution), ensure the aqueous layer is acidified to a pH of ~2-3 before extraction with an organic solvent (like ethyl acetate or dichloromethane). This protonates the phenoxide, making the phenol less water-soluble and easier to extract.

Troubleshooting_Yield Start Low or No Yield Observed CheckCompletion Analyze reaction mixture (TLC, GC-MS). Is starting material present? Start->CheckCompletion CheckPurity Analyze crude product. Are there multiple new spots/peaks? CheckCompletion->CheckPurity No Incomplete Action: Extend reaction time. Monitor every 1-2 hours. CheckCompletion->Incomplete Yes OverReaction Likely Over-chlorination (Di- or Tri-chlorinated byproducts) CheckPurity->OverReaction Yes WorkupIssue Possible Workup/Isolation Loss CheckPurity->WorkupIssue No Success Yield Improved Incomplete->Success OverReactionAction Actions: 1. Use 1.0-1.1 eq. of SO₂Cl₂. 2. Add dropwise at 0-5 °C. 3. Keep reaction temp < 35 °C. OverReaction->OverReactionAction OverReactionAction->Success WorkupAction Actions: 1. Acidify aqueous layer to pH 2-3 before extraction. 2. Perform multiple extractions (3x). 3. Wash with brine to break emulsions. WorkupIssue->WorkupAction WorkupAction->Success

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I've isolated my product, but it's contaminated with an isomer. How can I improve regioselectivity and purify the final compound?

Answer: The formation of the primary isomeric byproduct, 2-chloro-3-bromo-5-methylphenol , is expected to some degree. The hydroxyl group is a powerful ortho-, para-director, and while the para position (C4) is sterically less hindered, ortho-substitution (C2, C6) can still occur.

Improving Regioselectivity
  • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio.

    • Causality: Non-polar solvents can favor para substitution by solvating the transition state leading to the para product more effectively.

    • Solution: Conduct the reaction in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride. Avoid highly polar solvents. A general procedure for bromination of a similar compound successfully used glacial acetic acid, which could also be considered.[4]

  • Catalyst System:

    • Causality: As demonstrated in the selective chlorination of m-cresol, Lewis acids combined with sulfur-based co-catalysts can form bulky electrophilic complexes. These complexes preferentially attack the less sterically hindered para position.[3]

    • Solution: While potentially requiring significant optimization, introducing a catalytic amount of a Lewis acid like AlCl₃ or FeCl₃ along with a sulfur-containing co-catalyst (e.g., dibutyl sulfide) could dramatically increase the yield of the desired 4-chloro isomer.[3]

Purification of the Final Product

If isomeric impurities are present, purification is necessary.

  • Silica Gel Column Chromatography: This is the most effective method for separating isomers with different polarities.

    • Protocol: Use a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. The desired para-substituted product is typically less polar than the ortho-isomer and will elute first. Monitor fractions by TLC.

  • Recrystallization: This method is effective if the desired product is the major component and a suitable solvent system can be found.

    • Protocol: The goal is to find a solvent (or solvent pair) in which the desired product is soluble when hot but sparingly soluble when cold, while the isomeric impurity remains in the mother liquor. A common system for phenols is a mixture of hexane and ethyl acetate or toluene. For guidance on general purification of halogenated phenols, refer to established protocols.[5]

Frequently Asked Questions (FAQs)

Q: Can I perform the bromination and chlorination on 3-methylphenol in one pot? A: This is not recommended. The directing effects of the -OH and -CH₃ groups would lead to a complex mixture of bromo-, chloro-, and bromo-chloro-isomers that would be exceptionally difficult to separate and would result in a very low yield of the target molecule.[6]

Q: What is the best chlorinating agent for this synthesis? A: Sulfuryl chloride (SO₂Cl₂) is generally the reagent of choice for selective chlorination of phenols in a laboratory setting.[3] It is a liquid and easier to handle and measure accurately than chlorine gas. N-Chlorosuccinimide (NCS) is a milder alternative but may require longer reaction times or heating, which could lead to other side reactions.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR will show characteristic splitting patterns for the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight and show the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Experimental Protocol: Chlorination of 3-Bromo-5-methylphenol

Disclaimer: This protocol is a representative procedure synthesized from related literature. All laboratory work should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Materials:

  • 3-Bromo-5-methylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-5-methylphenol (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of phenol).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add cold water to quench any remaining SO₂Cl₂.

  • Workup: Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acidic byproducts), water, and finally brine. Caution: CO₂ evolution may occur during the bicarbonate wash.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid/oil by silica gel column chromatography (gradient elution with ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure 3-Bromo-4-chloro-5-methylphenol.

ParameterRecommended ConditionRationale / Reference
Starting Material 3-Bromo-5-methylphenolProvides optimal regiochemical control for chlorination at C4.
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Good selectivity for phenols; easier to handle than Cl₂ gas.[3]
Stoichiometry 1.0 - 1.1 equivalentsMinimizes over-chlorination and formation of di-chloro byproducts.[1]
Solvent Dichloromethane (DCM)Anhydrous, non-polar solvent favors para-substitution.
Temperature 0 °C to Room TemperatureControls reaction rate and prevents side reactions.[1][2]
Workup pH Acidic (before extraction)Ensures the phenol is in its neutral form for efficient extraction.
Purification Column ChromatographyEffective for separating ortho and para isomers.[5]

References

  • Brainly.in. (2024). Write the product obtained from distribution of 3- methyl phenol.
  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. (Referenced in an overview of aromatic synthesis). Available at: [Link]

  • Ambeed.com. Halogenation of Phenols.
  • LookChem. (n.d.). Cas 14472-14-1, Phenol,4-bromo-3-methyl.
  • Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • El-Hiti, G. A., & Smith, K. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 295-315. Available at: [Link]

  • Google Patents. (n.d.). CN101735023A - Method for preparing 3-bromo-5-chlorophenol.
  • Chemistry Steps. (2024). Reactions of Phenols. Available at: [Link]

  • ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis.
  • ACS Publications. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. Available at: [Link]

  • BYJU'S. (2017). Electrophilic Substitution Reactions of Phenols. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 3-Bromo-4-chloro-5-methylphenol Analysis

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-4-chloro-5-methylphenol. As a hal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-4-chloro-5-methylphenol. As a halogenated phenol, this compound presents unique challenges that necessitate a well-optimized mobile phase to achieve robust, reproducible, and accurate results. This document provides in-depth, experience-driven guidance in a question-and-answer format to directly address common issues encountered during method development and routine analysis.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method begins with a fundamental understanding of the analyte's chemical nature. 3-Bromo-4-chloro-5-methylphenol is a moderately non-polar compound, making it an ideal candidate for reversed-phase (RP-HPLC) chromatography. Its key properties are summarized below.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₇H₆BrClO[1][2][3]---
Molecular Weight ~221.48 g/mol [1][2][4]Influences diffusion rates but is less critical for mobile phase selection.
Calculated XLogP3 2.4[1]Indicates moderate hydrophobicity. The analyte will be well-retained on standard C18 or C8 stationary phases using typical reversed-phase mobile phases (e.g., water/acetonitrile or water/methanol).
Phenolic Hydroxyl Group (-OH) Acidic proton (pKa estimate: 7-9)The compound is ionizable. The mobile phase pH will be the most critical parameter to control retention time and peak shape. To ensure reproducible retention and sharp, symmetrical peaks, the pH must be buffered at least 2 units below the analyte's pKa to keep it in a single, neutral (protonated) form.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for analyzing 3-Bromo-4-chloro-5-methylphenol?

A good starting point for a "scouting gradient" is a binary mobile phase consisting of an acidified aqueous component (Solvent A) and an organic modifier (Solvent B).[6][7]

  • Solvent A: HPLC-grade water with 0.1% formic acid or phosphoric acid to adjust the pH to ~2.5. This low pH ensures the phenolic hydroxyl group is fully protonated, preventing ionization and the associated peak tailing.[5]

  • Solvent B: HPLC-grade acetonitrile or methanol. A typical initial gradient would run from 5% to 95% Solvent B over 10-15 minutes.[8] This allows you to determine the approximate organic solvent concentration required to elute the compound and serves as the foundation for further optimization.

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both are common choices, and the best option often depends on the specific separation goals.

  • Acetonitrile: Generally the preferred solvent due to its lower viscosity (resulting in lower backpressure), wider UV transparency window, and different selectivity compared to methanol.[7] Its pi-electrons can disrupt potential secondary pi-pi interactions between the analyte's aromatic ring and a phenyl-type stationary phase.[9]

  • Methanol: A protic solvent that can offer unique selectivity through hydrogen bonding interactions.[9] It can sometimes provide better peak shapes for basic compounds, though this is less relevant for our acidic phenol.[7]

Recommendation: Start with acetonitrile. If you face challenges with co-eluting impurities or poor resolution, evaluating methanol is a valuable step in method development, as the change in solvent can significantly alter selectivity.[9]

Q3: How critical is the mobile phase pH for this analysis?

It is the single most important factor for achieving good peak shape. The phenolic hydroxyl group is acidic. If the mobile phase pH is close to the analyte's pKa, the compound will exist in a mixture of its protonated (neutral) and deprotonated (anionic) forms.[9] This leads to severe peak broadening or splitting, as the two forms have different retention behaviors.[10] By buffering the mobile phase to a pH of 3 or lower, we "suppress" this ionization, ensuring the analyte is in a single, more hydrophobic state, which promotes sharp, symmetrical peaks.[5]

Core Protocol: Baseline Isocratic Method for 3-Bromo-4-chloro-5-methylphenol

This protocol provides a robust starting point. Optimization will likely be necessary depending on the sample matrix and specific resolution requirements.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (or Phosphoric acid)

  • 3-Bromo-4-chloro-5-methylphenol standard

2. Experimental Procedure:

  • Step 1: Mobile Phase Preparation

    • Prepare the aqueous component (Solvent A) by adding 1.0 mL of formic acid to 1 L of HPLC grade water (0.1% v/v). This will yield a pH of approximately 2.7.

    • The organic component (Solvent B) is 100% HPLC grade acetonitrile.

    • For the isocratic mobile phase, mix Solvent A and Solvent B in a 60:40 (v/v) ratio.

    • Degas the final mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation in the system.[11][12]

  • Step 2: Instrument Setup

    • Install the C18 column and equilibrate the system with the 60:40 mobile phase at a flow rate of 1.0 mL/min .

    • Monitor the baseline until it is stable. This may take 15-30 minutes.

    • Set the UV detector wavelength to 280 nm , a common wavelength for phenolic compounds.[13] A wavelength scan of the analyte can determine the absorbance maximum for higher sensitivity.

  • Step 3: Sample Preparation and Injection

    • Prepare a stock solution of the analyte in the mobile phase or acetonitrile.

    • Dilute the stock solution to an appropriate concentration (e.g., 10-20 µg/mL). Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

    • Inject 10 µL of the standard solution.

  • Step 4: Data Analysis and System Suitability

    • Identify the peak corresponding to 3-Bromo-4-chloro-5-methylphenol.

    • Evaluate the following parameters:

      • Retention Time (k'): Should ideally be between 2 and 10.

      • Tailing Factor (Tf): Should be ≤ 1.2 for good symmetry.[14]

      • Theoretical Plates (N): A measure of column efficiency. Higher is better.

Troubleshooting Guide: Common Mobile Phase Issues

Q: My peak is tailing severely (Tailing Factor > 1.5). What is the cause and how do I fix it?

A: Peak tailing for phenolic compounds is most often caused by secondary interactions with the stationary phase or an inappropriate mobile phase pH.[14]

  • Primary Cause: Interaction with residual silanol groups on the silica-based stationary phase.[15] At a pH above ~3.5, these silanols can become deprotonated (Si-O⁻) and interact electrostatically with any residual polar character on your analyte, causing tailing.[9]

  • Solution Workflow:

    • Verify Mobile Phase pH: Ensure the pH is low enough. If you are using 0.1% formic acid, the pH should be adequate. If not, increase the acid concentration slightly (e.g., to 0.2%) or switch to phosphoric acid, which can achieve a lower pH.[5]

    • Reduce Silanol Interaction:

      • Use an End-Capped Column: Modern, high-purity silica columns are extensively end-capped to minimize exposed silanols. Ensure you are using such a column.

      • Consider a Different Stationary Phase: If tailing persists, a column with a different bonding chemistry (e.g., a Phenyl-Hexyl phase) might offer different selectivity and reduce the specific interactions causing the tailing.

Q: My analyte elutes too quickly (low retention) or too slowly (long analysis time). How do I adjust the retention time?

A: Retention in reversed-phase chromatography is primarily controlled by the strength of the organic modifier in the mobile phase.[8]

  • Cause: The ratio of organic solvent to water is not optimal.

  • Solution Workflow:

    • If Retention is Too Low (elutes too fast): The mobile phase is too strong. Decrease the percentage of the organic modifier (acetonitrile). For example, adjust the mobile phase from 60:40 (Water:ACN) to 65:35. This makes the mobile phase more polar, increasing the analyte's interaction with the non-polar stationary phase and thus increasing retention time.

    • If Retention is Too High (elutes too slow): The mobile phase is too weak. Increase the percentage of the organic modifier. For example, adjust the mobile phase from 60:40 to 55:45. This makes the mobile phase more non-polar, decreasing the analyte's interaction with the stationary phase and shortening the retention time.

Q: I am seeing a drift in my retention times from one injection to the next. What mobile phase-related issues could be the cause?

A: Retention time drift is a common problem indicating that the system conditions are not stable.[11]

  • Potential Causes & Solutions:

    • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient run or when the system has been idle. Solution: Increase the equilibration time before each injection. Ensure at least 10 column volumes of mobile phase pass through the column.[16]

    • Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of the more volatile organic component (acetonitrile). Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.[11]

    • Inconsistent Mixing (for gradient or online mixing systems): The pump's proportioning valves may not be working correctly, leading to an inaccurate mobile phase composition. Solution: Hand-mix the mobile phase (isocratic only) to rule this out. If the problem persists with online mixing, consult your instrument's troubleshooting guide for the pump.[12]

    • Temperature Fluctuations: Column temperature affects retention time. Solution: Use a thermostatted column compartment to maintain a constant temperature.[11]

Mobile Phase Optimization Workflow

The following diagram illustrates the logical workflow for developing and optimizing the mobile phase for 3-Bromo-4-chloro-5-methylphenol analysis.

MobilePhaseOptimization start_node Start: Define Analytical Goal (Purity, Quantification) process_node_1 Select C18 Column Select Mobile Phase A: 0.1% Formic Acid in Water Select Mobile Phase B: Acetonitrile start_node->process_node_1 Initial Setup process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node protocol_node protocol_node process_node_2 Run 'Scouting Gradient' (e.g., 5-95% B over 15 min) process_node_1->process_node_2 Scouting decision_node_1 Analyte Elutes? process_node_2->decision_node_1 process_node_3 Estimate Isocratic %B from Gradient Develop Initial Isocratic Method decision_node_1->process_node_3 Yes fail_node_1 Re-evaluate Column/ Solvent Choice decision_node_1->fail_node_1 No decision_node_2 Acceptable Retention? (k' between 2-10) process_node_3->decision_node_2 process_node_4 Adjust % Acetonitrile (Increase for lower k', Decrease for higher k') decision_node_2->process_node_4 No decision_node_3 Good Peak Shape? (Tailing Factor <= 1.2) decision_node_2->decision_node_3 Yes process_node_4->decision_node_2 decision_node_4 Adequate Resolution from Impurities? decision_node_3->decision_node_4 Yes process_node_5 Verify/Lower Mobile Phase pH (e.g., use Phosphoric Acid) decision_node_3->process_node_5 No (Tailing) pass_node_1 Method Optimized decision_node_4->pass_node_1 Yes process_node_6 Fine-tune Selectivity: 1. Adjust % Acetonitrile 2. Change Organic Modifier (Methanol) 3. Evaluate Different Column (e.g., Phenyl-Hexyl) decision_node_4->process_node_6 No process_node_5->decision_node_3 process_node_6->decision_node_4

Caption: Logical workflow for HPLC mobile phase optimization.

References

  • HAKAN AKTAS, A., & YILMAZ ÇALIK, A. (n.d.). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloro-5-methylphenol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development [Video]. YouTube. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Appchem. (n.d.). 3-bromo-4-chloro-5-methylphenol. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Tsao, R., & Deng, Z. (2004). Optimization of a New Mobile Phase to Know the Complex and Real Polyphenolic Composition: Towards a Total Phenolic Index Using High-Performance Liquid Chromatography. Journal of Chromatography A, 1018(1), 29–40. Retrieved from [Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-0594 Technical Report. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Coupling Efficiency of 3-Bromo-4-chloro-5-methylphenol versus Iodophenols

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency. In the landscape of palladium-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency. In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a foundational decision that profoundly influences reaction kinetics, catalyst selection, and overall yield. This guide provides an in-depth, objective comparison of the cross-coupling efficiency of 3-Bromo-4-chloro-5-methylphenol against the more commonly employed iodophenols. While the general reactivity trend of aryl halides is well-established (Ar-I > Ar-Br > Ar-Cl), this document delves into the nuanced interplay of electronic and steric factors that govern the reactivity of these specific phenolic compounds, supported by established chemical principles and representative experimental data.

The Theoretical Framework: Understanding Reactivity in Cross-Coupling Reactions

The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is fundamentally dictated by the kinetics of the catalytic cycle. The rate-determining step in many of these transformations is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The facility of this step is directly correlated to the strength of the carbon-halogen (C-X) bond.

The C-I bond is inherently weaker and longer than the C-Br bond, leading to a lower bond dissociation energy.[2] This makes aryl iodides significantly more reactive substrates for oxidative addition, often enabling reactions under milder conditions, with lower catalyst loadings, and with a broader range of coupling partners compared to their aryl bromide counterparts.[2]

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step.

Cross-Coupling Catalytic Cycle Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)(X)L2 Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Transmetalation Complex Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Product_Catalyst Ar-R + Pd(0)L2 Ar-Pd(II)(R)L2->Product_Catalyst Reductive Elimination caption Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Comparative Analysis of Substrate Reactivity

Iodophenols: The High-Reactivity Benchmark

Iodophenols are highly efficient substrates in a wide array of cross-coupling reactions due to the lability of the C-I bond.[3][4][5] This high reactivity allows for:

  • Milder Reaction Conditions: Often, reactions can be conducted at or near room temperature.[6][7]

  • Lower Catalyst Loadings: The facile oxidative addition allows for more efficient catalyst turnover.

  • Broader Substrate Scope: They can be successfully coupled with a wider range of nucleophiles, including less reactive partners.

However, the reactivity of iodophenol isomers is not uniform and is influenced by the position of the hydroxyl group. Steric hindrance from an ortho-hydroxyl group can impede the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition compared to meta and para isomers.[8]

3-Bromo-4-chloro-5-methylphenol: A Study in Electronic and Steric Effects

The reactivity of 3-Bromo-4-chloro-5-methylphenol is more complex. While the C-Br bond is inherently less reactive than the C-I bond, the substituents on the aromatic ring play a crucial role in modulating its electronic properties and steric accessibility.

  • Electronic Effects: The chloro group at the 4-position is electron-withdrawing through induction, which can make the aryl bromide a better electrophile and facilitate oxidative addition. Conversely, the methyl group at the 5-position and the hydroxyl group at the 1-position are electron-donating, which can decrease the electrophilicity of the aromatic ring. The net electronic effect is a balance of these competing influences.

  • Steric Effects: The substituents flanking the bromine atom (chloro at C4 and methyl at C5) introduce steric hindrance that can influence the approach of the palladium catalyst. While not as sterically encumbered as a di-ortho-substituted aryl halide, this substitution pattern will likely necessitate more robust catalytic systems compared to sterically unhindered aryl bromides.

Quantitative Comparison of Cross-Coupling Efficiency

Table 1: Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference(s)
4-IodophenolPhenylboronic acid10% Pd/C, K₂CO₃Water, RT, 12h99[8]
2-IodophenolPhenylboronic acid10% Pd/C, K₂CO₃Water, RT, 12h21[8]
4-BromophenolPhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100°C>90 (estimated)[2]
Substituted BromophenolsArylboronic acidsPd(OAc)₂, PCy₃Toluene, 80°C70-95[9]

Table 2: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference(s)
Aryl IodidePrimary/Secondary AminesPd₂(dba)₃, BINAP, NaOt-BuToluene, 80-100°CHigh[10][11]
Aryl BromideMorpholinePd₂(dba)₃, XPhos, NaOt-BuToluene, Reflux, 6h94[12]
Substituted Aryl BromidesAnilinesPd(OAc)₂, BINAP, Cs₂CO₃Toluene, 110°C, 8hGood to Excellent[4]

Table 3: Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference(s)
Aryl IodideTerminal AlkynesPd(PPh₃)₂Cl₂, CuI, Et₃NTHF, RTHigh[6][7]
Aryl BromidePhenylacetylenePd(OAc)₂, P(t-Bu)₃, Cs₂CO₃Dioxane, RT95[13]
Substituted Aryl BromidesTerminal AlkynesPdCl₂(PPh₃)₂, CuI, DIPEADIPEA, RT, OvernightGood to Excellent[5]

Experimental Protocols

The successful execution of cross-coupling reactions with these substrates requires careful optimization of the catalyst, ligand, base, and solvent. The following protocols provide a robust starting point for researchers.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Coupling Partner, Base Catalyst Add Pd Source & Ligand Reagents->Catalyst Vessel Combine in Oven-Dried Schlenk Flask Catalyst->Vessel Inert Evacuate & Backfill with Inert Gas (3x) Vessel->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Quench Cool to RT, Quench & Dilute with Solvent Heating->Quench Filter Filter through Celite/Silica Quench->Filter Extract Aqueous Work-up Filter->Extract Purify Column Chromatography Extract->Purify caption A typical experimental workflow for palladium-catalyzed cross-coupling.

A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-chloro-5-methylphenol

Rationale: The use of a bulky, electron-rich phosphine ligand such as SPhos is crucial for activating the relatively inert C-Br bond, especially in the presence of flanking substituents. A biphasic toluene/water system with a phosphate base is a robust condition for coupling phenols.

Materials:

  • 3-Bromo-4-chloro-5-methylphenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (5 mL)

  • Deionized water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-4-chloro-5-methylphenol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed toluene and deionized water via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Iodophenol

Rationale: Iodophenols are highly reactive in C-N coupling. A standard catalyst system of a palladium source and a biarylphosphine ligand like BINAP with a strong, non-nucleophilic base such as sodium tert-butoxide provides excellent results.

Materials:

  • Iodophenol (e.g., 4-iodophenol) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add the iodophenol and toluene.

  • Add the amine via syringe.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 3-Bromo-4-chloro-5-methylphenol

Rationale: The Sonogashira coupling of aryl bromides often requires a copper(I) co-catalyst to facilitate the transmetalation of the copper acetylide to the palladium center. The use of an amine base, which also acts as a solvent, is a classic and effective condition.

Materials:

  • 3-Bromo-4-chloro-5-methylphenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-4-chloro-5-methylphenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the amine base (Et₃N or DIPEA) and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 3-Bromo-4-chloro-5-methylphenol and an iodophenol is a strategic decision that balances reactivity, cost, and the specific goals of a synthetic campaign.

Decision_Making Substrate Selection Guide Start Start: Project Goal Reactivity High Reactivity & Mild Conditions Required? Start->Reactivity Cost Cost-Effectiveness A Priority? Reactivity->Cost No Iodophenol Choose Iodophenol Reactivity->Iodophenol Yes Cost->Iodophenol No Bromophenol Choose 3-Bromo-4-chloro- 5-methylphenol Cost->Bromophenol Yes caption Decision-making for substrate selection.

Sources

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